Enantiomeric Purity and Chiral Integrity vs. Racemate or (R)-Enantiomer
The compound's primary differentiator is its defined (S)-stereochemistry. In chiral synthesis, using the pure enantiomer eliminates the 50% waste and purification challenges associated with racemic mixtures, directly impacting atom economy and yield . While specific ee% values are not provided in the source, the (S)-configuration is explicitly stated . This contrasts with racemic 2-methoxy-1-phenylethanamine (CAS 174636-76-1) or the (R)-enantiomer (CAS 64715-85-1) , which would yield different stereochemical outcomes.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer, hydrochloride salt |
| Comparator Or Baseline | Racemic mixture (CAS 174636-76-1) or (R)-enantiomer (CAS 64715-85-1) |
| Quantified Difference | Qualitative: Absolute configuration provides stereochemical control vs. racemic's 1:1 mixture or opposite enantiomer's distinct 3D orientation. |
| Conditions | N/A (Structural property) |
Why This Matters
Procurement of the specific (S)-enantiomer is mandatory for research requiring stereochemical control, ensuring experimental relevance and avoiding the need for costly and time-consuming chiral resolution.
